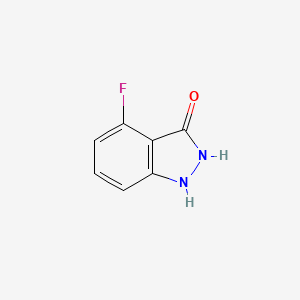

4-fluoro-1H-indazol-3-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Fluoro-1H-indazole, also known as 4-Fluoroindazole, is a fluorinated indazole heterocyclic aromatic compound. It consists of a fluoride substituent at the 4-position with the pyrazole fused to a benzene ring . This compound can readily be further functionalized via nucleophilic aromatic substitution reactions .

Synthesis Analysis

Indazole-containing derivatives have gained considerable attention in the field of medicinal chemistry due to their diverse biological activities. Recent strategies for the synthesis of 1H- and 2H-indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

The molecular structure of 4-fluoro-1H-indazol-3-ol consists of a pyrazole ring fused to a benzene ring with a fluoride substituent at the 4-position . The molecular weight of this compound is 152.13 .Chemical Reactions Analysis

The synthesis of indazole derivatives involves various chemical reactions. These include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Physical And Chemical Properties Analysis

4-Fluoro-1H-indazol-3-ol is a solid or liquid at room temperature. It should be stored in a dry place .Applications De Recherche Scientifique

Anticancer Applications

4-fluoro-1H-indazol-3-ol: has shown promise in anticancer research due to its potential to inhibit cell growth in various neoplastic cell lines. Compounds with the indazole moiety, such as 3-amino-1H-indazole-1-carboxamides, have been observed to possess antiproliferative activity, particularly effective against colon and melanoma cell lines . These compounds can induce a block in the G0–G1 phase of the cell cycle, which is crucial for controlling the proliferation of cancer cells .

Neurodegenerative Disease Research

The compound has been utilized in the development of positron emission tomography (PET) tracers for in vivo visualization of brain activity. Specifically, derivatives of indazole have been labeled with fluorine-18 to create tracers that can help in the study of mutations associated with Parkinson’s disease . This application is significant for advancing our understanding of neurodegenerative diseases and developing targeted therapies.

Anti-Inflammatory and Antibacterial Agents

Indazole-containing heterocyclic compounds, including those with the 4-fluoro-1H-indazol-3-ol structure, are known for their anti-inflammatory and antibacterial properties . These compounds can be employed as selective inhibitors of enzymes like phosphoinositide 3-kinase δ, which are involved in the treatment of respiratory diseases . Their broad medicinal applications make them valuable in the development of new therapeutic agents.

Synthetic Methodologies

The synthesis of indazoles, including 4-fluoro-1H-indazol-3-ol, involves various strategies such as transition metal-catalyzed reactions and reductive cyclization reactions . These methodologies are essential for producing indazoles with high yields and minimal byproducts, which is critical for their application in medicinal chemistry.

Antitumor Activity

Indazole derivatives have been designed and synthesized with the aim of exploring their antitumor activity. The structural motif of indazole is a key feature in several recently marketed drugs, and ongoing research continues to investigate its efficacy in inhibiting tumor growth and progression .

Antioxidant Properties

Compounds containing the indazole ring, such as 4-fluoro-1H-indazol-3-ol, have been evaluated for their antioxidant activity. These evaluations often involve various methods like hydrogen peroxide scavenging and nitric oxide scavenging assays . The antioxidant properties are important for protecting cells from oxidative stress, which is implicated in numerous diseases.

Mécanisme D'action

Target of Action

Indazole-containing compounds have been found to inhibit, regulate, and modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell cycle regulation and volume regulation, respectively .

Mode of Action

Indazole derivatives have been reported to interact with their targets, leading to changes in cellular processes . For instance, they can inhibit kinase activity, which may result in the disruption of cell cycle progression and other cellular functions .

Biochemical Pathways

Given the potential targets of indazole derivatives, it can be inferred that the compound may affect pathways related to cell cycle regulation and cell volume regulation .

Pharmacokinetics

The solubility and stability of indazole derivatives can influence their bioavailability .

Result of Action

Indazole derivatives have been reported to exhibit various biological activities, including anti-inflammatory, antimicrobial, anti-hiv, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities . Therefore, it can be inferred that 4-fluoro-1H-indazol-3-ol may have similar effects.

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of indazole derivatives .

Safety and Hazards

The safety information for 4-fluoro-1H-indazol-3-ol indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Orientations Futures

Propriétés

IUPAC Name |

4-fluoro-1,2-dihydroindazol-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2O/c8-4-2-1-3-5-6(4)7(11)10-9-5/h1-3H,(H2,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPWWMTIKWNMANU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)C(=O)NN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50384605 |

Source

|

| Record name | 4-fluoro-1H-indazol-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50384605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-fluoro-1H-indazol-3-ol | |

CAS RN |

683748-50-7 |

Source

|

| Record name | 4-fluoro-1H-indazol-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50384605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 5-[(acetyloxy)methyl]-2-furoate](/img/structure/B1334650.png)

![3-[(4-Formylphenoxy)methyl]thiophene-2-carbonitrile](/img/structure/B1334651.png)